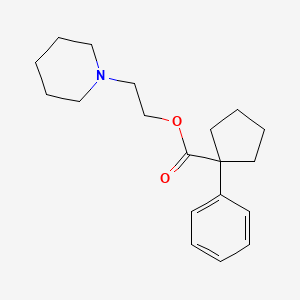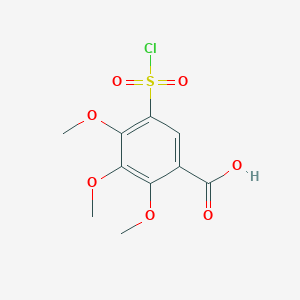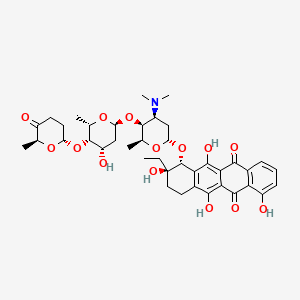
4''-Dehydrorhodomycin-Y
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’'-Dehydrorhodomycin-Y involves the fermentation of the mutant strain KE303 of Streptomyces galilaeus MA144-M1t. The specific conditions for the fermentation process, including temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound.
Industrial Production Methods: The industrial production of 4’'-Dehydrorhodomycin-Y follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify the compound .
化学反应分析
Types of Reactions: 4’'-Dehydrorhodomycin-Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize 4’'-Dehydrorhodomycin-Y.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute specific atoms or groups within the molecule, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学研究应用
4’'-Dehydrorhodomycin-Y has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and to develop new synthetic methodologies.
Biology: The compound’s activity against gram-positive bacteria makes it a valuable tool for studying bacterial resistance and developing new antibacterial agents.
Medicine: Its anti-tumor properties are being explored for potential use in cancer therapy. Research is ongoing to understand its mechanism of action and to develop derivatives with enhanced efficacy and reduced toxicity.
Industry: The compound’s unique chemical structure and biological activity make it a candidate for various industrial applications, including the development of new antibiotics and anti-cancer drugs.
作用机制
The mechanism of action of 4’'-Dehydrorhodomycin-Y involves its interaction with bacterial cell walls and DNA. The compound inhibits the synthesis of essential cell wall components, leading to cell lysis and death. Additionally, it intercalates into DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity .
相似化合物的比较
- Rhodomycin A
- Rhodomycin B
- 4-Methoxy-E-Rhodomycin T
Comparison: 4’‘-Dehydrorhodomycin-Y is unique among its analogs due to its specific structural modifications, which confer enhanced biological activity. For instance, compared to Rhodomycin A and B, 4’‘-Dehydrorhodomycin-Y has a dehydro group at the 4’’ position, which is believed to contribute to its increased potency against gram-positive bacteria and its anti-tumor properties .
属性
CAS 编号 |
76264-96-5 |
|---|---|
分子式 |
C40H51NO14 |
分子量 |
769.8 g/mol |
IUPAC 名称 |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22,25-28,37-39,43-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1 |
InChI 键 |
ZGHABFLNDHDLAM-DLFRUNNTSA-N |
手性 SMILES |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CCC(=O)[C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
规范 SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


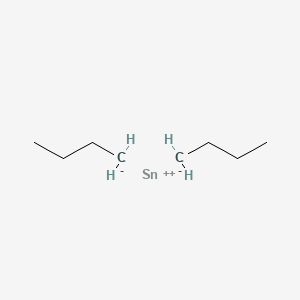
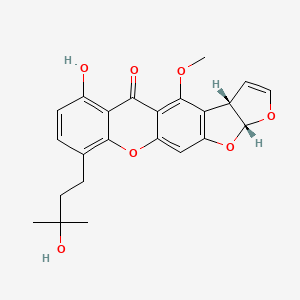

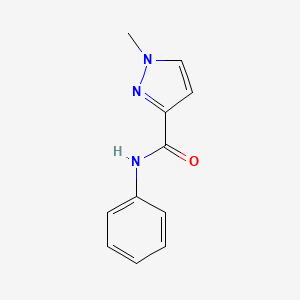

![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
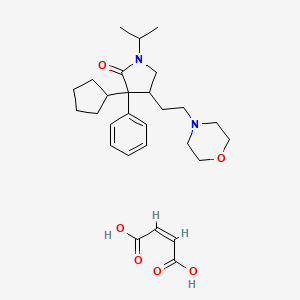

![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
